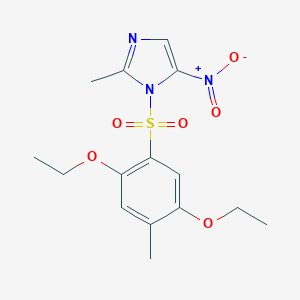
1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2,5-Diethoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is a synthetic organic compound characterized by its complex structure, which includes an imidazole ring substituted with a nitro group, a methyl group, and a sulfonyl group attached to a diethoxy-methylphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative, such as 2,5-diethoxy-4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine.
Final Assembly: The final compound is obtained by coupling the sulfonylated intermediate with the nitrated imidazole under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((2,5-Diethoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride.
Nucleophiles: Alkoxides, amines, or thiols for substitution reactions.
Acids/Bases: Hydrochloric acid, sodium hydroxide for hydrolysis reactions.
Major Products:
Reduction: 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole-5-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,5-diethoxy-4-methylbenzenesulfonic acid and 2-methyl-5-nitro-1H-imidazole.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its electron-donating and withdrawing groups.
Material Science: Potential use in the synthesis of novel polymers and materials with specific electronic properties.
Biology and Medicine:
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for its nitroimidazole moiety which is known for antimicrobial activity.
Biochemical Research: Used as a probe to study enzyme interactions and metabolic pathways.
Industry:
Chemical Manufacturing: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism by which 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole exerts its effects is largely dependent on its functional groups:
Nitro Group: Undergoes bioreduction to form reactive intermediates that can interact with biological macromolecules.
Sulfonyl Group: Acts as an electron-withdrawing group, influencing the reactivity of the compound.
Imidazole Ring: Known to interact with metal ions and enzymes, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)-2-ethyl-1H-imidazole: Similar structure but with methoxy groups instead of ethoxy groups.
2-Methyl-5-nitro-1H-imidazole: Lacks the sulfonyl and phenyl groups, making it less complex.
Uniqueness: 1-((2,5-Diethoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is unique due to its combination of electron-donating ethoxy groups and electron-withdrawing nitro and sulfonyl groups, providing a balance that can be fine-tuned for specific applications in research and industry.
Eigenschaften
IUPAC Name |
1-(2,5-diethoxy-4-methylphenyl)sulfonyl-2-methyl-5-nitroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O6S/c1-5-23-12-8-14(13(24-6-2)7-10(12)3)25(21,22)17-11(4)16-9-15(17)18(19)20/h7-9H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVCGALSSYOVJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[(3-Butoxy-4-chlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B345904.png)
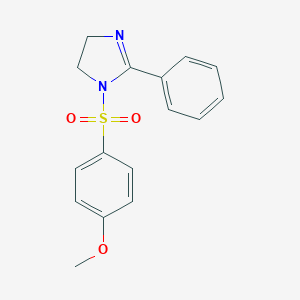
amine](/img/structure/B345909.png)
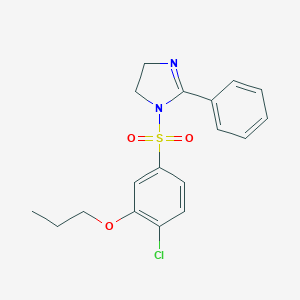
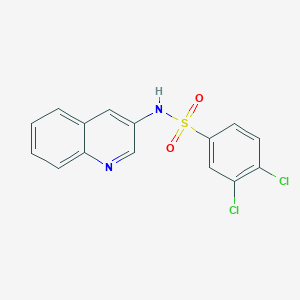
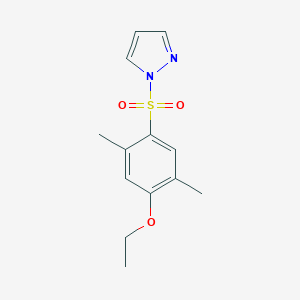
![(4-{[(5-Chloro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B345926.png)
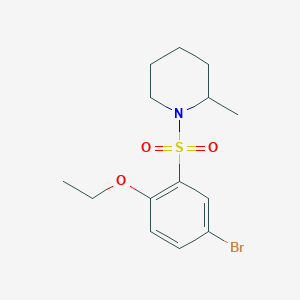
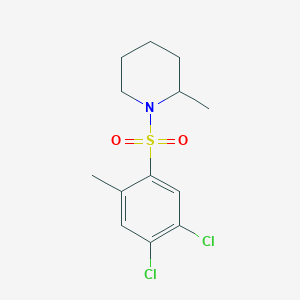
amine](/img/structure/B345935.png)
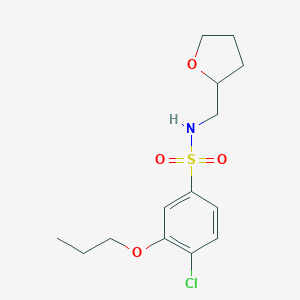
amine](/img/structure/B345948.png)
amine](/img/structure/B345954.png)
amine](/img/structure/B345956.png)
